molecular formula C11H16BFO3 B6330750 2-Butoxy-4-fluoro-5-methylphenylboronic acid CAS No. 2096341-46-5

2-Butoxy-4-fluoro-5-methylphenylboronic acid

Cat. No.: B6330750
CAS No.: 2096341-46-5
M. Wt: 226.05 g/mol
InChI Key: QCCNHNTUKBHAAU-UHFFFAOYSA-N
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Description

2-Butoxy-4-fluoro-5-methylphenylboronic acid is an organoboron compound with the molecular formula C11H16BFO3. It is used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its role in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and various organic groups in these reactions.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 2-Butoxy-4-fluoro-5-methylphenylboronic acid likely participates in the transmetalation step . This process involves the transfer of an organic group from boron to palladium, which is a key step in forming new carbon-carbon bonds .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound may play a role, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction allows for the formation of complex organic compounds from simpler ones, thus affecting various biochemical pathways depending on the specific reactants and products involved .

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic compounds .

Action Environment

The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the presence of oxygen, moisture, and the pH of the reaction environment . Additionally, safety data sheets recommend avoiding dust formation and ensuring adequate ventilation when handling the compound , suggesting that these factors might also influence its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-4-fluoro-5-methylphenylboronic acid typically involves the reaction of 2-Butoxy-4-fluoro-5-methylphenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-4-fluoro-5-methylphenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butoxy-4-fluoro-5-methylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both butoxy and fluoro groups allows for versatile functionalization and modification, making it a valuable compound in various synthetic applications .

Properties

IUPAC Name

(2-butoxy-4-fluoro-5-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BFO3/c1-3-4-5-16-11-7-10(13)8(2)6-9(11)12(14)15/h6-7,14-15H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCNHNTUKBHAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OCCCC)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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